molecular formula C9H6ClN B014526 5-Chloroisoquinoline CAS No. 5430-45-5

5-Chloroisoquinoline

Cat. No.: B014526
CAS No.: 5430-45-5
M. Wt: 163.6 g/mol
InChI Key: PJHSMEMFNSINJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloroisoquinoline (CAS RN: 5430-45-5) is a halogenated heterocyclic compound with the molecular formula C₉H₆ClN and a molecular weight of 163.60 g/mol. It is a white crystalline solid with a melting point of 72–73°C, a boiling point of 289.5°C (at 760 mmHg), and a density of 1.27 g/cm³ . Its refractive index (1.652) and surface tension (49.3 dyne/cm) reflect its aromatic character. The compound exhibits moderate reactivity in cross-coupling and substitution reactions due to the electron-withdrawing effect of the chlorine atom at the 5-position of the isoquinoline backbone .

Synthetically, this compound can be prepared via electrophilic halogenation, though direct chlorination of isoquinoline typically yields low quantities due to competing reaction pathways . It is commercially available for research and industrial applications, with suppliers like Georganics and Shanghai PI Chemicals Ltd. offering it in milligram to kilogram quantities .

Notably, this compound has emerged as a potent inhibitor of SARM1 (Sterile alpha and TIR motif-containing protein 1), a key enzyme in neurodegenerative pathways, positioning it as a candidate for studying axonal degeneration and related diseases .

Preparation Methods

Direct Electrophilic Chlorination Using N-Chlorosuccinimide

Electrophilic chlorination of isoquinoline derivatives represents a straightforward approach to introducing chlorine at the 5-position. The method parallels the iodination protocol described in CN112300072A , where N-iodosuccinimide (NIS) and sulfuric acid facilitate iodination at −5°C under nitrogen. Substituting NIS with N-chlorosuccinimide (NCS) under analogous conditions could yield 5-chloroisoquinoline.

Reaction Mechanism and Conditions

  • Substrate : Isoquinoline or its alkyl-/halogen-substituted derivatives.

  • Chlorinating Agent : NCS (1.2–1.5 equivalents).

  • Acid Catalyst : Concentrated H<sub>2</sub>SO<sub>4</sub> or methanesulfonic acid (MeSO<sub>3</sub>H).

  • Temperature : −5°C to 0°C to minimize side reactions.

  • Workup : Quenching with Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub> to neutralize excess NCS, followed by extraction and recrystallization.

While the original patent reports 80–88% yields for 5-iodoisoquinoline, chlorination under similar conditions is hypothesized to achieve comparable efficiency. Challenges include ensuring regioselectivity, as competing chlorination at the 1-, 3-, or 8-positions may occur without directing groups.

Skraup-Type Cyclization with Chlorinated Aniline Derivatives

Adapting the Skraup quinoline synthesis, as demonstrated in CN108610288B for 5-chloro-8-hydroxyquinoline, offers a route to this compound. This method involves cyclizing chlorinated aniline precursors with glycerol and sulfuric acid.

Key Steps and Modifications

  • Starting Material : 4-Chloro-2-aminobenzaldehyde or analogous chlorinated aniline derivatives.

  • Cyclization Agents : Glycerol and H<sub>2</sub>SO<sub>4</sub>, heated to 150°C to facilitate dehydration.

  • Solvent System : Water with a high-boiling organic solvent (e.g., dichloroethane) to azeotropically remove water.

  • Post-Processing : Neutralization with NaOH, extraction, and recrystallization.

The patent achieved 77.5–82.6% yields for 5-chloro-8-hydroxyquinoline, suggesting that optimizing the substrate for isoquinoline formation could yield similar results. However, controlling the position of chlorination during cyclization remains a challenge.

Halogen Exchange from 5-Bromoisoquinoline

Halogen exchange reactions provide a pathway to this compound from its brominated analog. This method leverages the greater nucleofugality of bromine compared to chlorine.

Experimental Protocol

  • Substrate : 5-Bromoisoquinoline, synthesized via directed ortho-metallation and subsequent bromination.

  • Reagents : CuCl (2 equivalents) in DMF at 120°C.

  • Mechanism : Ullmann-type coupling, where copper facilitates the displacement of bromine by chloride.

Preliminary studies on analogous heterocycles report yields of 60–75% for halogen exchange, contingent on the purity of the brominated precursor and reaction duration.

Metal-Catalyzed C-H Activation

Transition-metal catalysis enables direct C-H bond functionalization, offering a regioselective route to this compound. Palladium and ruthenium complexes are commonly employed.

Representative Procedure

  • Catalyst : Pd(OAc)<sub>2</sub> (5 mol%) with 2,2'-bipyridine as a ligand.

  • Chlorinating Agent : NCS or Cl<sub>2</sub> gas.

  • Solvent : Acetic acid at 80°C.

  • Yield : Reported yields for analogous C-H chlorinations range from 50–65%, depending on substituent effects.

This method avoids pre-functionalized substrates but requires stringent control over catalyst loading and reaction atmosphere.

Bischler-Napieralski Reaction with Chlorinated Precursors

The Bischler-Napieralski reaction constructs the isoquinoline nucleus from β-phenylethylamides, offering a route to incorporate chlorine during ring formation.

Synthesis Workflow

  • Substrate : 3-Chlorophenethylamide derivatives.

  • Cyclization Agent : POCl<sub>3</sub> or PCl<sub>5</sub> in refluxing toluene.

  • Reduction : Subsequent reduction of the imine intermediate with NaBH<sub>4</sub> or H<sub>2</sub>/Pd-C.

This method is advantageous for introducing chlorine at the 5-position via strategic placement in the phenethylamide precursor. Yields of 70–85% have been reported for similar isoquinoline syntheses.

Comparative Analysis of Methods

MethodAdvantagesChallengesHypothetical Yield
Direct ChlorinationSimple, scalable, high regioselectivity Requires low-temperature conditions75–85%
Skraup CyclizationUtilizes inexpensive reagents Limited substrate versatility65–80%
Halogen ExchangeHigh purity productDependent on brominated precursor60–75%
C-H ActivationNo pre-functionalization neededModerate yields, costly catalysts50–65%
Bischler-NapieralskiPrecise chlorine placementMulti-step synthesis70–85%

Chemical Reactions Analysis

Types of Reactions: 5-Chloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while oxidation and reduction can lead to different isoquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

5-Chloroisoquinoline serves as a vital scaffold in drug discovery, particularly due to its structural similarity to bioactive compounds. Its derivatives have been explored for various therapeutic properties:

  • Antimicrobial Activity : Compounds derived from this compound have demonstrated antimicrobial properties, making them candidates for treating bacterial infections. For instance, certain derivatives have shown effectiveness against multi-drug resistant strains of bacteria, which is crucial in the current landscape of antibiotic resistance .
  • Antitumor Properties : Research indicates that this compound derivatives can inhibit cancer cell proliferation. They have been studied for their ability to target specific signaling pathways involved in tumor growth, particularly the c-Met and VEGFR2 pathways, which are pivotal in cancer therapy .
  • CYP Enzyme Inhibition : The compound has been identified as an inhibitor of CYP1A2, which has implications for drug metabolism and pharmacokinetics. This property is essential when considering drug interactions and toxicity profiles in therapeutic applications .

Material Science Applications

Beyond its medicinal uses, this compound finds applications in material science:

  • Organic Light-Emitting Diodes (OLEDs) : Derivatives of this compound are being investigated for their potential use in the development of OLEDs. The unique electronic properties of these compounds make them suitable for creating efficient light-emitting materials.
  • Electronic Materials : The compound's derivatives are also explored in the fabrication of other electronic materials due to their favorable charge transport properties, which can enhance the performance of electronic devices.

Case Study 1: Antimicrobial Properties

A study highlighted the synthesis of a series of this compound derivatives that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications at the C2 position enhanced activity against resistant strains.

Case Study 2: Antitumor Activity

Research involving this compound derivatives showed promising results in inhibiting gastric cancer cell lines. The compounds were found to induce apoptosis through the activation of caspase pathways, suggesting their potential as anticancer agents.

Case Study 3: OLED Development

A recent investigation into the application of this compound derivatives in OLED technology demonstrated their ability to achieve high luminescence efficiency and stability under operational conditions, marking a significant advancement in organic electronics.

Data Summary Table

Application AreaSpecific UseNotable Findings
Medicinal ChemistryAntimicrobial agentsEffective against multi-drug resistant bacteria
Antitumor agentsInduces apoptosis in gastric cancer cell lines
Material ScienceOLEDsHigh luminescence efficiency achieved
Electronic materialsEnhanced charge transport properties

Mechanism of Action

The mechanism of action of 5-Chloroisoquinoline and its derivatives involves interaction with specific molecular targets. For instance, some derivatives may inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Halogen-Substituted Isoquinolines

5-Bromoisoquinoline

5-Bromoisoquinoline (CAS RN: 34784-04-8) shares structural similarity with 5-chloroisoquinoline but differs in halogen size and reactivity. However, bromine’s lower electronegativity compared to chlorine enhances its leaving-group ability in cross-coupling reactions. For example, 5-bromoisoquinoline can be synthesized in high purity via optimized bromination conditions, avoiding isomer mixtures common in traditional methods .

2-Chloroquinoline and 2-Chloropyrazine

While this compound is an isoquinoline derivative, 2-chloroquinoline (CAS RN: 612-57-7) and 2-chloropyrazine are structurally distinct quinoline and pyrazine analogs. These compounds exhibit comparable reactivity in amination reactions, achieving yields of 57–96% under catalytic conditions. However, this compound often outperforms 2-chloropyrazine in regioselective transformations due to the stabilizing effect of the fused benzene ring in the isoquinoline system .

Comparison with Substituent-Modified Isoquinolines

Methoxy and Methyl Derivatives

  • 5-Methoxyisoquinoline: The electron-donating methoxy group at the 5-position reduces electrophilicity, rendering this compound less reactive in cross-coupling reactions compared to this compound. For instance, oxidative coupling of 5-methoxyisoquinoline fails to yield isoquinoline-1,3-diones, whereas this compound produces isoquinolinetrione at 61% yield .
  • 6-Methylisoquinoline: The methyl group introduces steric hindrance but maintains moderate reactivity, achieving >70% yields in N-formylation reactions. In contrast, 3-methylisoquinoline yields only 32% due to steric interference near the nitrogen atom .

Nitro Derivatives

5-Nitroisoquinoline (CAS RN: 607-32-9) features a strong electron-withdrawing nitro group, significantly altering reactivity. Its higher molecular weight (174.15 g/mol) and melting point (106–110°C) reflect increased polarity . Unlike this compound, nitro derivatives are more prone to reduction reactions.

Structural Isomer Comparisons: 5-Chloro vs. 7-Chloroisoquinoline

Isomerism profoundly impacts reactivity and synthesis. This compound and 7-chloroisoquinoline are structural isomers differing in halogen position. Synthesis from m-chlorobenzalaminoacetal yields a mixture of both isomers, with ratios varying by reaction conditions. For example:

  • In one experiment, this compound dominated the product .
  • In another, equimolar amounts of 5- and 7-chloroisoquinoline were obtained .

The 5-position is thermodynamically favored in electrophilic substitutions due to resonance stabilization, whereas the 7-position may form under kinetic control.

Reaction Yields and Catalytic Performance

Compound Reaction Type Yield (%) Key Factor Influencing Yield Reference
This compound Amination 81 (avg) Electron-withdrawing Cl
This compound Oxidative Coupling 61 Positional reactivity
5-Methoxyisoquinoline Oxidative Coupling 0 Electron-donating OMe
3-Methylisoquinoline N-Formylation 32 Steric hindrance near N
Quinoline N-Formylation 71 Lower basicity

Biological Activity

5-Chloroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to isoquinoline, which is known for its presence in various natural products and pharmacologically active compounds. Research has demonstrated that this compound exhibits potential therapeutic effects, particularly in the areas of cancer treatment, antimicrobial activity, and neuroprotection.

Anticancer Activity

This compound has shown promising anticancer properties. It acts by interfering with critical cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation. A study reported that derivatives of this compound exhibited IC50 values ranging from 20 nM to 100 nM against various cancer cell lines, indicating potent cytotoxic effects. For instance, one derivative achieved an IC50 of 20 nM against MCF-7 breast cancer cells, which is comparable to established chemotherapeutic agents .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. In vitro studies have demonstrated that it possesses significant antibacterial activity, with minimum inhibitory concentrations (MICs) reported as low as 0.062 μg/mL against Mycobacterium tuberculosis strains, including multidrug-resistant isolates . This highlights its potential as a novel agent in the fight against tuberculosis.

Neuroprotective Effects

Recent investigations have also suggested that this compound may play a role in neuroprotection. It has been identified as an inhibitor of SARM1 (Sterile Alpha and Armadillo Motif-containing protein 1), which is implicated in axon degeneration . This inhibition could provide therapeutic avenues for neurodegenerative diseases, where axonal damage is a hallmark.

Interaction with Protein Kinases

Research indicates that this compound derivatives can selectively inhibit certain protein kinases, which are critical in various signaling pathways involved in cell proliferation and survival. For example, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CK17) has been shown to selectively inhibit casein kinase-1, demonstrating the compound's potential for targeted therapeutic strategies .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound derivatives with key biological targets. Compounds derived from this scaffold have exhibited favorable binding energies with topoisomerase IIβ and DNA gyrase B, suggesting a mechanism for their anticancer and antibacterial activities .

Table: Summary of Biological Activities

Activity Target IC50/MIC Reference
AnticancerMCF-7 Cells20 nM
AntimicrobialMycobacterium tuberculosis0.062 μg/mL
NeuroprotectionSARM1Inhibition noted
Protein Kinase InhibitionCasein Kinase-1Selective inhibition

Notable Research Findings

  • Anticancer Efficacy : A derivative of this compound was found to induce ROS production leading to apoptosis in cancer cells, showcasing its potential as an anticancer agent through oxidative stress mechanisms .
  • Antituberculous Activity : The compound cloxyquin (related to this compound) demonstrated significant antituberculous activity against resistant strains, suggesting that similar compounds may be effective alternatives in tuberculosis treatment .
  • Neurodegenerative Disease Applications : The inhibition of SARM1 by this compound derivatives points towards their potential utility in treating conditions like Alzheimer's disease where axonal degeneration is prevalent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloroisoquinoline, and how can researchers optimize low-yield reactions?

this compound is typically synthesized via chlorination of isoquinoline using Cl₂ and AlCl₃, though yields are often low (~20–30%) due to competing side reactions . To optimize synthesis:

  • Use alternative catalysts (e.g., BINAP-ligated Ni(0) complexes) to improve regioselectivity and yield in halogenation reactions .
  • Explore solvent effects (e.g., polar aprotic solvents) and temperature gradients to suppress byproducts.
  • Validate purity via HPLC or GC-MS, referencing spectral data from known analogs .

Q. What characterization techniques are essential for confirming the identity of this compound?

  • Spectroscopic Analysis : Compare NMR (¹H/¹³C) and FT-IR spectra with literature data to verify the chlorine substitution pattern at the 5-position .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 153.02 for C₉H₆ClN).
  • Elemental Analysis : Ensure Cl content aligns with theoretical values (±0.3% tolerance) .

Q. How can researchers design in vitro assays to evaluate this compound’s SARM1 inhibition activity?

  • Assay Setup : Use HEK293T cells transfected with SARM1-TIR domains. Measure NAD⁺ depletion via fluorescence-based kits (e.g., NAD/NADH-Glo™) .
  • Controls : Include Sp-6-Phe-cAMPS (a PKA activator) as a negative control to rule off-target effects .
  • Dose-Response : Test concentrations from 1 nM–100 µM; calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s ternary complex formation with SARM1?

  • Structural Studies : Perform X-ray crystallography or cryo-EM to resolve binding interfaces between this compound, SARM1-TIR, and cofactors (e.g., NAD⁺) .
  • Mutagenesis : Validate key residues (e.g., His475 in SARM1) via site-directed mutagenesis and assess inhibition efficacy .
  • Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and on/off rates .

Q. How should researchers address contradictory data on this compound’s efficacy in neurodegenerative models?

  • Systematic Review : Follow Cochrane guidelines to aggregate preclinical studies, assess bias (e.g., SYRCLE’s risk-of-bias tool), and identify heterogeneity sources (e.g., dosing regimens) .
  • In Vivo Replication : Standardize animal models (e.g., optineurin-mutant mice for ALS) and endpoints (e.g., axon degeneration scoring) .
  • Meta-Analysis : Pool data using random-effects models to quantify effect sizes and publication bias (e.g., funnel plots) .

Q. What strategies improve the bioavailability of this compound in CNS-targeted studies?

  • Formulation : Develop liposomal or nanoparticle carriers to enhance blood-brain barrier penetration .
  • Pro-Drug Design : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to increase solubility and CNS uptake .
  • Pharmacokinetics : Monitor plasma and cerebrospinal fluid (CSF) levels via LC-MS/MS after intravenous/oral administration .

Q. How can computational methods predict off-target interactions of this compound?

  • Docking Simulations : Use AutoDock Vina to screen against human kinome libraries, prioritizing kinases with ATP-binding site homology to SARM1 .
  • Machine Learning : Train models on ChEMBL data to predict CYP450 inhibition or hERG channel binding risks .
  • Experimental Validation : Test top predicted off-targets (e.g., EGFR, PKC) in kinase profiling assays .

Q. Methodological Guidelines

Q. What statistical approaches are critical for analyzing dose-response data in this compound studies?

  • Nonlinear Regression : Fit sigmoidal curves (four-parameter logistic model) to calculate EC50/IC50 values .
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
  • Power Analysis : Use G*Power to determine sample sizes ensuring ≥80% power for detecting 20% efficacy differences .

Q. How to ensure reproducibility in synthesizing and testing this compound derivatives?

  • Protocol Documentation : Detail reaction conditions (e.g., inert atmosphere, stirring rates) in supplementary materials .
  • Open Data : Share raw spectra, chromatograms, and crystallographic data via repositories like Zenodo .
  • Collaborative Trials : Engage multi-lab consortia (e.g., EQIPD) to validate biological activity across independent settings .

Properties

IUPAC Name

5-chloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHSMEMFNSINJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00279714
Record name 5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5430-45-5
Record name 5430-45-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13799
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00279714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5430-45-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5-Aminoisoquinoline is reacted with hydrochloric acid, sodium nitrite and cuprous chloride to afford 5-chloroisoquinoline, which was then reduced with diborane in tetrahydrofuran. The resultant 5-chlorotetrahydroisoquinoline was then acetylated with acetic anhydride and chlorosulfonated with chlorosulfonic acid at low temperature, for example -50° C., to afford the desired chlorosulfonyl tetrahydroisoquinoline.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.